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Diamminedinitritoplatinum(II)

Cat. No.: B085674
CAS No.: 14286-02-3
M. Wt: 321.16 g/mol
InChI Key: FAOUENTVTAXLPG-UHFFFAOYSA-L
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Description

Historical Context and Fundamental Principles in Platinum(II) Chemistry

The history of platinum coordination compounds dates back to the 19th century. oup.com The pioneering work of chemists like Alfred Werner in the late 1800s laid the groundwork for our understanding of coordination chemistry, using platinum complexes to establish the concepts of coordination number and geometry. nih.gov A pivotal principle in the synthesis of square-planar platinum(II) complexes is the "trans effect," discovered by the Soviet chemist Il'ya Il'ich Chernyaev in 1926. rsc.org The trans effect describes the influence of a coordinated ligand on the rate of substitution of the ligand positioned trans to it, a principle that has been instrumental in the rational synthesis of specific isomers of platinum(II) complexes. rsc.org The development of platinum-based anticancer drugs, most notably cisplatin, in the latter half of the 20th century, revolutionized cancer treatment and spurred immense interest in the biological activity of platinum compounds. acs.orgacs.orgCurrent time information in Bangalore, IN.

Overview of Square Planar d⁸ Metal Complexes

Platinum(II) is a d⁸ metal ion, meaning it has eight electrons in its d-orbitals. This electron configuration strongly favors the formation of square planar complexes. msu.eduriyngroup.com In a square planar geometry, the central metal ion is surrounded by four ligands at the corners of a square. msu.edu This arrangement arises from dsp² hybridization of the metal's orbitals. msu.edu

According to Crystal Field Theory (CFT), in a square planar field, the d-orbitals split into distinct energy levels. riyngroup.com For a d⁸ metal ion, the eight electrons can pair up in the four lower-energy d-orbitals, leading to a stable, low-spin electronic configuration. riyngroup.com This stability is a key reason why metals like platinum(II), palladium(II), and gold(III) predominantly form square planar complexes. guidechem.com A significant feature of square planar complexes is the prevalence of cis-trans isomerism, where the spatial arrangement of ligands around the central metal ion can differ, leading to distinct chemical and physical properties. nih.gov

Significance of Diamminedinitritoplatinum(II) in Contemporary Inorganic Research

Diamminedinitritoplatinum(II) ([Pt(NH₃)₂(NO₂)₂]), often referred to as P salt, is a significant compound in modern inorganic research and industry. guidechem.comsamaterials.com It serves as an important precursor in the synthesis of platinum-based catalysts. nih.gov For instance, it is used to prepare highly dispersed platinum catalysts on supports like carbon black and graphene nanosheets. nih.gov These catalysts find applications in various chemical transformations. The compound also serves as a platinum source for the synthesis of bimetallic nanowires. nih.gov

Furthermore, the study of its isomers, cis- and trans-diamminedinitritoplatinum(II), provides valuable insights into the principles of coordination chemistry, including the trans effect and the factors governing isomer stability and reactivity. The cis isomer, in particular, has been the subject of detailed structural studies to understand the nuances of its coordination environment.

Properties and Synthesis of Diamminedinitritoplatinum(II)

The physical and chemical properties of Diamminedinitritoplatinum(II) are well-documented, as are the methods for its synthesis.

Physical and Chemical Properties

Diamminedinitritoplatinum(II) is a white to pale yellow crystalline solid. guidechem.comsamaterials.com Its solubility in water is temperature-dependent, being slightly soluble in cold water and more soluble in hot water. samaterials.com

PropertyValue
Molecular FormulaPt(NH₃)₂(NO₂)₂
Molecular Weight321.15 g/mol
AppearanceWhite to pale yellow powder
Density1.015 g/mL at 25 °C
Melting PointDecomposes at high temperatures
Solubility in WaterSlightly soluble in cold water, soluble in hot water

Data sourced from various chemical suppliers and databases. guidechem.comsamaterials.comnih.gov

Synthesis of Diamminedinitritoplatinum(II)

The synthesis of Diamminedinitritoplatinum(II) typically involves the reaction of a tetrachloroplatinate(II) salt with ammonia (B1221849) and a nitrite (B80452) source. A common laboratory preparation starts with potassium tetrachloroplatinate(II) (K₂[PtCl₄]). nih.gov The synthesis of the cis isomer often involves the reaction of tetraiodoplatinate(II) with ammonia, followed by replacement of the iodo ligands. nih.gov The synthesis of the trans isomer can be achieved through different reaction pathways, often exploiting the trans effect to direct the substitution of ligands. nih.gov For industrial applications like electroplating, "P salt" is prepared, which is a form of Diamminedinitritoplatinum(II). guidechem.com

Isomerism in Diamminedinitritoplatinum(II)

Like many square planar complexes, Diamminedinitritoplatinum(II) exhibits cis-trans isomerism. The two isomers have the same chemical formula but differ in the spatial arrangement of their ligands, leading to different properties.

Cis-Diamminedinitritoplatinum(II)

In the cis isomer, the two ammine ligands are adjacent to each other, as are the two nitrito ligands. This arrangement results in a specific set of bond lengths and angles.

Crystallographic Data for cis-Diamminedinitritoplatinum(II)

ParameterValue
Pt-N (ammine) bond length~2.039 - 2.052 Å
Pt-N (nitrito) bond length~1.995 - 2.001 Å
N(ammine)-Pt-N(ammine) angle~90°
N(nitrito)-Pt-N(nitrito) angle~90°
N(ammine)-Pt-N(nitrito) angle~90° and ~180°

The Pt-N bonds to the ammine ligands are slightly longer than those to the nitrito ligands.

Trans-Diamminedinitritoplatinum(II)

Research Findings and Applications

Diamminedinitritoplatinum(II) is primarily utilized as a precursor in materials science and catalysis.

Detailed Research Findings

Research has demonstrated that Diamminedinitritoplatinum(II) is an effective precursor for creating platinum-based catalysts. nih.gov The thermal decomposition of the complex on a support material allows for the formation of highly dispersed platinum nanoparticles, which are crucial for catalytic activity. The choice of the isomer and the decomposition conditions can influence the size and distribution of the resulting nanoparticles, thereby affecting the catalyst's performance.

Structural studies, particularly of the cis isomer, have provided precise measurements of the coordination geometry around the platinum(II) center. These studies confirm the square planar arrangement and reveal the subtle differences in bond lengths between the platinum-ammine and platinum-nitrito bonds.

Applications in Catalysis and Materials Science

The primary application of Diamminedinitritoplatinum(II) is in the formulation of platinum plating baths, especially in cyanide-free electroplating processes. guidechem.comsamaterials.com The resulting platinum coatings are hard, have low electrical resistance, and are solderable, making them suitable for electronic components. samaterials.com

In catalysis, it is used to prepare supported platinum catalysts for a variety of reactions. nih.gov Furthermore, it has been used as a source of platinum in the synthesis of cobalt-platinum alloy nanowires, which have potential applications in magnetic recording media and other advanced technologies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6N4O4Pt B085674 Diamminedinitritoplatinum(II) CAS No. 14286-02-3

Properties

IUPAC Name

azane;platinum(2+);dinitrite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2HNO2.2H3N.Pt/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOUENTVTAXLPG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.N.N(=O)[O-].N(=O)[O-].[Pt+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N4O4Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14286-02-3
Record name Platinum, diamminebis(nitrito-.kappa.N)-
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Record name Diammineplatinum(II) nitrite
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Coordination Aspects and Structural Elucidation of Diamminedinitritoplatinum Ii

Coordination Geometry and Ligand Bonding Characterization

The central platinum(II) ion in diamminedinitritoplatinum(II) features a coordination number of four. Experimental studies have established that both the cis and trans isomers of this complex exhibit a square planar coordination geometry. nih.govaskiitians.comvedantu.com In this arrangement, the four ligands lie in the same plane as the platinum ion, with approximate bond angles of 90° between adjacent ligands. askiitians.com

Isomerism in [Pt(NH₃)₂(NO₂)₂]

Isomers are compounds that share the same molecular formula but have different arrangements of atoms. study.com Diamminedinitritoplatinum(II) exhibits two primary forms of isomerism: geometric isomerism and linkage isomerism.

Due to its square planar geometry, [Pt(NH₃)₂(NO₂)₂] can exist as two distinct geometric isomers: cis and trans. study.comyoutube.com

cis-Diamminedinitritoplatinum(II): In the cis isomer, the two ammine ligands are positioned adjacent to each other, as are the two nitrite (B80452) ligands. nih.govembibe.com The angle between the two Pt-N(H₃) bonds and the two Pt-N(O₂) bonds is approximately 90°.

trans-Diamminedinitritoplatinum(II): In the trans isomer, identical ligands are situated on opposite sides of the central platinum ion. nih.gov The ammine ligands are 180° apart from each other, and the nitrite ligands are also at a 180° angle to one another.

These two isomers have different physical and chemical properties. nih.gov

Linkage isomerism can occur when a ligand has more than one potential donor atom, known as an ambidentate ligand. quora.comncert.nic.inlibretexts.org The nitrite ion (NO₂⁻) is a classic example of an ambidentate ligand, as it can coordinate to a metal center through either the nitrogen atom (forming a "nitro" complex) or one of the oxygen atoms (forming a "nitrito" complex). quora.comlibretexts.org

For diamminedinitritoplatinum(II), this creates the possibility for linkage isomers:

Nitro Isomer: [Pt(NH₃)₂(NO₂)₂], where both nitrite ligands are N-bound. This is the more common and thermodynamically stable form.

Nitrito Isomer: [Pt(NH₃)₂(ONO)₂], where both nitrite ligands are O-bound.

Mixed Isomer: [Pt(NH₃)₂(NO₂)(ONO)], where one ligand is N-bound and the other is O-bound.

The conversion between nitro and nitrito forms, known as nitro–nitrito linkage isomerization, is a recognized phenomenon in platinum(II) and other transition metal complexes and can sometimes be induced by photoirradiation. acs.orgacs.org

Structural Parameters and Bond Length/Angle Analysis

The precise geometric arrangement of atoms in diamminedinitritoplatinum(II) has been determined through advanced analytical techniques. The structural parameters for the cis-isomer have been well-characterized.

In cis-[Pt(NH₃)₂(NO₂)₂], the square-planar coordination of the Pt(II) atom is slightly distorted from ideal 90° angles. researchgate.net A notable deviation is observed in the angle between the two nitrogen atoms of the nitrite groups. researchgate.net The planes defined by the two nitrite groups are also twisted relative to the central PtN₄ coordination plane and to each other. nih.govresearchgate.net

Selected Structural Parameters for cis-Diamminedinitritoplatinum(II)
ParameterValueReference
N1—Pt—N2 Bond Angle (Nitrite Ligands)93.06 (13)° researchgate.net
Angle of NO₂ Plane 1 to PtN₄ Plane38.6 (2)° researchgate.net
Angle of NO₂ Plane 2 to PtN₄ Plane61.6 (2)° researchgate.net
Angle Between NO₂ Planes62.4 (4)° researchgate.net

Advanced Structural Analysis Techniques

The definitive elucidation of the three-dimensional structure of coordination compounds relies on sophisticated instrumental methods.

Single-crystal X-ray diffraction is the most powerful technique for determining the precise atomic arrangement in a crystalline solid. nih.gov A detailed X-ray diffraction study of cis-[Pt(NH₃)₂(NO₂)₂] has provided comprehensive information about its crystal structure. nih.gov

The analysis revealed that the cis-isomer crystallizes in a monoclinic system with the space group P2₁/c. researchgate.net The divalent Pt(II) atom's square-planar coordination is formed by the four nitrogen atoms from the two ammine and two monodentate nitrite ligands. nih.govresearchgate.net Within the crystal, the neutral complex molecules are organized into stacks that run parallel to the nih.gov crystallographic direction. nih.gov The crystal structure is further stabilized by an extensive network of nine unique intermolecular N—H⋯O hydrogen bonds, which link each molecule to eight neighboring molecules. nih.gov

Neutron Scattering Investigations

Neutron scattering serves as a powerful, albeit less commonly utilized, technique for the structural and dynamic analysis of coordination compounds. Unlike X-ray diffraction, which scatters from the electron cloud, neutrons interact with the atomic nucleus. This fundamental difference provides unique advantages, particularly in the study of complexes containing hydrogen atoms, such as diamminedinitritoplatinum(II). The large incoherent scattering cross-section of the proton makes neutron scattering exceptionally sensitive to the dynamics of hydrogen-containing ligands like ammine (NH₃).

In the context of diamminedinitritoplatinum(II), inelastic neutron scattering (INS) would be the most pertinent neutron scattering technique. INS probes the vibrational and rotational energy levels of a molecule. An incident neutron can excite a vibrational mode within the molecule, losing a corresponding amount of energy in the process. By measuring the energy loss of the scattered neutrons, a vibrational spectrum of the molecule can be constructed. This is analogous to Raman and infrared (IR) spectroscopy, but with different selection rules. Consequently, INS can often detect vibrational modes that are weak or forbidden in IR and Raman spectroscopy.

For a compound like diamminedinitritoplatinum(II), INS studies would be particularly insightful for several reasons:

Elucidation of Ammine Ligand Dynamics: The INS spectrum would be dominated by the motions of the ammine ligands. This includes the N-H stretching and bending modes, as well as the torsional or librational (rocking) modes of the entire NH₃ group. The energies of these modes provide direct information about the strength of the Pt-N bond and the degree of hydrogen bonding between the ammine hydrogens and adjacent molecules or counter-ions in the crystal lattice.

Probing Nitrito Ligand Vibrations: While the ammine signals would be most prominent, the vibrational modes of the dinitrito (-NO₂) ligands could also be investigated. This would include the N-O stretching and O-N-O bending modes. Isotopic substitution, for example replacing ¹⁴N with ¹⁵N, could be employed to definitively assign these modes in the INS spectrum.

Complementary Data to Other Spectroscopies: INS data provides a more complete picture of the vibrational landscape of the molecule when combined with IR and Raman data. This comprehensive dataset allows for more rigorous validation of theoretical models, such as those derived from Density Functional Theory (DFT) calculations, which are often used to predict and assign vibrational spectra.

A hypothetical summary of vibrational modes for cis-diamminedinitritoplatinum(II) that could be determined from a combination of spectroscopic techniques, including INS, is presented below. The frequencies are illustrative and based on typical values for platinum(II) ammine and nitrito complexes.

Vibrational ModeTypical Frequency Range (cm⁻¹)Ligand(s) InvolvedPrimary Spectroscopic Technique
N-H Stretch3200 - 3300AmmineIR, Raman
NH₃ Degenerate Deformation1560 - 1640AmmineIR, Raman
NO₂ Asymmetric Stretch1450 - 1490NitritoIR, Raman
NH₃ Symmetric Deformation1280 - 1350AmmineIR
NO₂ Symmetric Stretch1300 - 1340NitritoIR, Raman
NH₃ Rocking800 - 850AmmineIR, INS
NO₂ Wagging600 - 650NitritoIR, Raman
Pt-N (Ammine) Stretch470 - 510AmmineRaman, INS
Pt-N (Nitrito) Stretch300 - 350NitritoRaman, INS
NH₃ Torsion~200AmmineINS

Spectroscopic Characterization of Diamminedinitritoplatinum Ii

Vibrational Spectroscopy for Molecular Structure and Conformation

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. The frequencies of absorbed or scattered radiation correspond to specific molecular motions, such as the stretching and bending of bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹). For Diamminedinitritoplatinum(II), key vibrational modes would include:

N-H stretching vibrations of the ammine (NH₃) ligands, typically observed in the range of 3200-3400 cm⁻¹.

Degenerate and symmetric bending vibrations of the ammine ligands, appearing around 1600 cm⁻¹ and 1300 cm⁻¹, respectively.

Rocking modes of the ammine ligands, usually found between 650 and 850 cm⁻¹.

N-O stretching vibrations of the nitrito (NO₂) ligands. The position of these bands is highly indicative of the coordination mode of the nitrite (B80452) ligand. For a nitro (N-bonded) isomer, the asymmetric and symmetric stretching vibrations are expected around 1470-1400 cm⁻¹ and 1340-1315 cm⁻¹, respectively. For a nitrito (O-bonded) isomer, the N=O stretch would be expected around 1200 cm⁻¹ and the N-O stretch around 1050 cm⁻¹.

Pt-N stretching vibrations , which provide direct information about the platinum-ligand bond strength. These typically occur in the far-infrared region, generally between 400 and 600 cm⁻¹.

The number of observed IR bands can also help distinguish between cis and trans isomers. The cis isomer, having lower symmetry (C₂ᵥ), would be expected to show more IR-active bands, particularly for the Pt-N and Pt-(NO₂) stretching modes, compared to the more symmetric trans isomer (D₂ₕ), where some modes would be IR-inactive due to the center of symmetry.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of heavier atoms. For Diamminedinitritoplatinum(II), Raman spectroscopy would be crucial for observing:

Symmetric Pt-N and Pt-(NO₂) stretching vibrations , which are often strong in the Raman spectrum.

For the trans isomer with a center of symmetry, the rule of mutual exclusion would apply: vibrations that are IR-active will be Raman-inactive, and vice versa. This principle is a powerful tool for distinguishing between geometric isomers.

Infrared Multiple Photon Dissociation (IRMPD) spectroscopy is a gas-phase technique that combines mass spectrometry with vibrational spectroscopy. Ions of the compound are isolated in a mass spectrometer and irradiated with a tunable infrared laser. When the laser frequency is resonant with a vibrational mode of the ion, it absorbs multiple photons, leading to an increase in internal energy and eventual fragmentation. An IRMPD spectrum is generated by plotting the fragmentation efficiency as a function of the laser wavenumber.

For Diamminedinitritoplatinum(II), IRMPD could provide structural information on the gaseous ions of the complex. The fragmentation pathways would be indicative of the relative bond strengths within the molecule. For instance, the loss of ammine or nitrite ligands upon irradiation would provide insight into the lability of these ligands in the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics

NMR spectroscopy is a powerful technique for determining the structure of molecules in solution. It relies on the magnetic properties of atomic nuclei.

¹H NMR spectroscopy would be used to study the protons of the ammine ligands. The chemical shift of the ammine protons would be sensitive to the electronic environment around the platinum center. In principle, one might expect to see a single resonance for the protons of the ammine ligands. The presence of ¹⁹⁵Pt satellites (due to coupling with the NMR-active ¹⁹⁵Pt isotope, I = 1/2, 33.8% natural abundance) would confirm that the ammine ligands are coordinated to the platinum center. The magnitude of the ²J(¹⁹⁵Pt-¹H) coupling constant could provide further structural information.

¹⁹⁵Pt NMR is highly sensitive to the coordination environment of the platinum atom, including the nature of the directly bonded atoms, the geometry of the complex, and the oxidation state of the platinum. The ¹⁹⁵Pt chemical shift for Diamminedinitritoplatinum(II) would be expected in the region typical for Pt(II) complexes with nitrogen and oxygen donor ligands.

The chemical shifts for the cis and trans isomers would likely be different, allowing for their distinction in solution. The specific chemical shift value would depend on the nature of the coordinated nitrogen and oxygen atoms of the nitrite ligands.

Relaxation studies, which measure the rates at which the nuclear spins return to equilibrium after perturbation, could provide information about the molecular motion and dynamics of the complex in solution. However, no specific relaxation data for Diamminedinitritoplatinum(II) are available in the reviewed literature.

¹⁵N NMR Spectroscopic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the ligand environment of platinum complexes. While the user's query specified ²⁷N NMR, this isotope is not relevant for this application. Instead, ¹⁴N and ¹⁵N are the NMR-active isotopes of nitrogen. Due to the quadrupolar nature of the highly abundant ¹⁴N nucleus, which often leads to very broad signals for complexes of lower symmetry, ¹⁵N NMR is the preferred method, despite its low natural abundance (0.36%). wikipedia.org For detailed studies, isotopic enrichment with ¹⁵N is often employed. wikipedia.org

Research on platinum(II) nitrite complexes demonstrates the utility of ¹⁵N NMR in characterizing their solution chemistry. iaea.orgacs.org In a study of closely related nitro complexes, such as cis-Pt(¹⁵NO₂)₂(H₂O)₂, ¹⁵N NMR parameters were shown to be exquisitely sensitive to the nature of the other ligands in the coordination sphere. iaea.org The ¹⁵N chemical shift (δN) and the platinum-nitrogen coupling constant (¹J(¹⁹⁵Pt-¹⁵N)) are particularly informative.

Key research findings for analogous platinum(II) nitrite complexes indicate:

Trans Influence: The ¹⁵N NMR parameters for a nitro ligand are significantly more sensitive to changes in the ligand positioned trans to it than to changes in cis ligands. iaea.orgacs.org

Ligand Identification: The chemical shifts for the ammine and nitrite ligands would occupy distinct regions of the ¹⁵N NMR spectrum, allowing for unambiguous assignment. For platinum ammine complexes, ¹⁹⁵Pt-¹⁵N coupling constants are typically in the range of 160 to 390 Hz. huji.ac.il

Hydrolysis Studies: For related cis-diammineplatinum(II) complexes, [¹H, ¹⁵N] HSQC (Heteronuclear Single Quantum Coherence) spectroscopy has been extensively used to monitor aquation and hydrolysis reactions, which are crucial for understanding the behavior of these complexes in aqueous media. researchgate.net

These principles would be directly applicable to diamminedinitritoplatinum(II), where ¹⁵N NMR could confirm the cis geometry and study ligand exchange reactions by observing the distinct signals for the ammine (-NH₃) and nitrite (-NO₂) groups and their coupling to the central ¹⁹⁵Pt atom.

Table 1: Expected ¹⁵N NMR Parameters for Platinum(II) Nitro/Ammine Complexes

Parameter Ligand Type Expected Characteristics Reference
Chemical Shift (δN) Ammine (NH₃) Sensitive to trans ligand acs.org
Chemical Shift (δN) Nitrite (NO₂) Sensitive to trans ligand; distinct from ammine region iaea.org
Coupling Constant (¹J(¹⁹⁵Pt-¹⁵N)) Ammine (NH₃) 160 - 390 Hz huji.ac.il

Solid-State NMR Applications

While solution-state NMR provides information about a molecule's average structure and dynamics, solid-state NMR (ssNMR) spectroscopy offers a direct probe of the molecular structure in the crystalline phase. This is particularly valuable for identifying different polymorphs or characterizing materials where single crystals for X-ray diffraction are unavailable.

For square-planar Pt(II) complexes like diamminedinitritoplatinum(II), ¹⁹⁵Pt ssNMR experiments can be challenging due to the large chemical shift anisotropy (CSA) of the ¹⁹⁵Pt nucleus, which can span several thousand parts-per-million (ppm) and lead to very broad spectral lines. researchgate.net However, specialized pulse sequences and hardware can overcome these challenges.

Applications of solid-state NMR to this complex would include:

Structural Verification: Multinuclear (¹⁹⁵Pt, ¹⁵N, ¹H) ssNMR can confirm the coordination environment and geometry of the platinum center in the solid state. researchgate.net

Polymorph Identification: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, as the local electronic and magnetic environments around the nuclei would differ.

Ligand Dynamics: Variable-temperature ssNMR experiments can provide information on the motion of the ammine and nitrite ligands within the crystal lattice.

Advanced techniques like Dynamic Nuclear Polarization (DNP) can be used to dramatically enhance the sensitivity of ssNMR experiments, making it possible to study materials with low concentrations of platinum or to acquire spectra of insensitive nuclei like ¹⁵N at natural abundance. iastate.edu By using correlation experiments in the solid state, such as ¹H-{¹⁵N} HETCOR, it is possible to establish through-space connectivity between protons and nitrogen atoms, further refining the structural assignment. rsc.org

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic spectroscopy, encompassing UV-visible absorption and emission (luminescence) techniques, provides crucial information about the electronic structure and excited states of a molecule.

The UV-visible absorption spectrum of a typical square-planar d⁸ Pt(II) complex, including those with ammine and nitrogen-donor ligands, is generally characterized by two main types of electronic transitions: mdpi.com

Ligand-Centered (LC) Transitions: These are high-energy, high-intensity absorptions, typically occurring in the deep UV region (<300 nm). They correspond to π→π* transitions within the ligands themselves.

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These transitions, which involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* orbital, appear at lower energies (typically 300-450 nm). They are often responsible for the color of the complex.

For the related complex cis-diamminediiodoplatinum(II), the final hydrolysis products in solution show absorption bands at 285 nm and 350 nm. rsc.org It is expected that diamminedinitritoplatinum(II) would exhibit a similar profile, with intense absorptions in the UV region corresponding to transitions within the nitrite and ammine ligands, and potentially weaker charge-transfer bands at longer wavelengths. mdpi.comresearchgate.net

While many Pt(II) complexes are known to be emissive (phosphorescent) at room temperature, particularly those with aromatic polypyridyl ligands, simple ammine complexes are often non-emissive in solution at room temperature. researchgate.net Any potential emission from diamminedinitritoplatinum(II) would likely be weak and most readily observed at low temperatures in the solid state or in a frozen glass. Such emission would likely originate from a triplet excited state (e.g., ³MLCT).

Table 2: General Electronic Transitions in Pt(II) Complexes

Transition Type Typical Wavelength Region Description Reference
Ligand-Centered (π→π*) < 300 nm Electron promotion within ligand orbitals mdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight of a compound and investigating its fragmentation pathways. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing coordination complexes like diamminedinitritoplatinum(II). acs.org

The expected key features in the ESI-MS spectrum of diamminedinitritoplatinum(II) (Molecular Weight: 321.15 g/mol ) would be: sigmaaldrich.comsigmaaldrich.com

Molecular Ion Peak: A primary signal corresponding to the intact molecule, likely observed as an adduct with a proton [M+H]⁺ or other cations like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺ from the solvent or buffer.

Isotopic Pattern: Platinum has a unique and characteristic isotopic signature (¹⁹⁴Pt: 32.9%, ¹⁹⁵Pt: 33.8%, ¹⁹⁶Pt: 25.3%, ¹⁹⁸Pt: 7.2%). The observation of this distinct pattern in the mass spectrum is definitive proof of the presence of platinum in the detected ion. researchgate.net

Fragmentation Analysis: Under collision-induced dissociation (CID) conditions (MS/MS), the molecular ion can be fragmented to reveal structural information. The fragmentation of diamminedinitritoplatinum(II) would be expected to proceed through the sequential loss of its neutral ligands (NH₃, molecular weight ≈ 17.03) and potentially fragments of the nitrite ligands (e.g., NO, NO₂). acs.orgnih.gov

Table 3: Predicted Ions in the Mass Spectrum of Diamminedinitritoplatinum(II)

Ion Formula Description Predicted m/z (for ¹⁹⁵Pt)
[Pt(NH₃)₂(NO₂)₂ + H]⁺ Protonated molecular ion 322.0
[Pt(NH₃)(NO₂)₂]⁺ Loss of one ammine ligand 305.0
[Pt(NH₃)₂(NO₂)]⁺ Loss of one nitrite ligand 275.0

This analysis provides unambiguous confirmation of the compound's molecular mass and offers insights into the relative lability of its ligands. nih.gov

Reactivity and Mechanistic Studies of Diamminedinitritoplatinum Ii

Ligand Exchange Processes

Ligand exchange is a fundamental reaction for platinum(II) complexes and is central to their chemical behavior. These processes for diamminedinitritoplatinum(II) are predominantly governed by the solvent environment and the concentration of participating ions. The primary ligand exchange process in an aqueous medium is aquation, where the nitrito ligands are replaced by water molecules.

Aquation Reactions and Hydrolysis Pathways

In an aqueous solution, diamminedinitritoplatinum(II) undergoes sequential hydrolysis, or aquation, where the nitrito (ONO⁻) or nitro (NO₂⁻) ligands are replaced by water molecules. This process is analogous to the well-studied hydrolysis of cisplatin. pensoft.net The reaction proceeds in two steps, forming a monoaquated and then a diaquated species.

Step 1: Formation of the Monoaquated Complex cis-[Pt(NH₃)₂(NO₂)₂] + H₂O ⇌ cis-[Pt(NH₃)₂(NO₂)(H₂O)]⁺ + NO₂⁻

Step 2: Formation of the Diaquated Complex cis-[Pt(NH₃)₂(NO₂)(H₂O)]⁺ + H₂O ⇌ cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + NO₂⁻

This process is significantly influenced by the concentration of the nitrite (B80452) ion in the solution. In environments with low nitrite concentration, the equilibrium shifts towards the formation of the aquated products. pensoft.net The resulting diaqua complex, cis-[Pt(NH₃)₂(H₂O)₂]²⁺, is a highly reactive species. nih.gov Further hydrolysis can lead to the formation of hydroxo-bridged dimers and oligomers, particularly as the pH increases. nih.govresearchgate.net Density Functional Theory (DFT) calculations on the analogous cis-[Pt(NH₃)₂(H₂O)₂]²⁺ system have shown that hydroxo-bridged dimers are thermodynamically stable hydrolysis products in aqueous media. researchgate.net

Anation Kinetics and Equilibrium

Anation is the reverse process of aquation, where a ligand from the solution displaces a coordinated water molecule. For the aquated derivatives of diamminedinitritoplatinum(II), this involves the re-entry of a nitrite ion into the coordination sphere.

cis-[Pt(NH₃)₂(H₂O)₂]²⁺ + NO₂⁻ ⇌ cis-[Pt(NH₃)₂(NO₂)(H₂O)]⁺ + H₂O

Kinetic studies of anation reactions on similar platinum(II) aqua complexes consistently support an associative mechanism. rsc.orgresearchgate.net This is characterized by a two-step process where the incoming ligand first forms an outer-sphere association complex, followed by the rate-determining interchange step. The equilibrium between the aquated and non-aquated forms is critically dependent on the relative concentrations of water and the competing anion.

Influence of Solvent and Anion Concentration on Lability

The lability of the nitrito ligands in diamminedinitritoplatinum(II) is heavily influenced by the nature of the solvent and the concentration of anions in the solution.

Solvent Effects : Polar protic solvents, such as water, play a crucial role in facilitating ligand substitution. They can stabilize the charged transition state and intermediates formed during the associative substitution pathway, thereby increasing the reaction rate. libretexts.orgyoutube.com In less polar or aprotic solvents, the rate of aquation is significantly reduced. chemistrysteps.com

Anion Concentration : The rate of aquation is inversely related to the concentration of the leaving group anion. A high concentration of free nitrite ions in the solution will suppress the dissociation of the Pt-NO₂ bond, shifting the equilibrium away from the aquated products, according to Le Châtelier's principle. This is analogous to the suppression of cisplatin hydrolysis by high chloride concentrations.

Substitution Reaction Mechanisms at the Platinum(II) Center

Substitution reactions at square-planar d⁸ metal centers like Pt(II) are among the most extensively studied in inorganic chemistry. The accumulated evidence strongly points towards an associative mechanism as the dominant pathway. cbpbu.ac.inlibretexts.org

Associative and Dissociative Pathways

The substitution reactions of diamminedinitritoplatinum(II) proceed via an associative mechanism (A or Iₐ) . This pathway is characterized by the initial approach of an incoming nucleophile (Y) to the platinum center, forming a five-coordinate intermediate or transition state. cbpbu.ac.in This intermediate typically adopts a trigonal bipyramidal geometry.

cis-[Pt(NH₃)₂(NO₂)₂] + Y → [Pt(NH₃)₂(NO₂)₂Y] → cis-[Pt(NH₃)₂(NO₂)Y] + NO₂⁻

Key evidence for the associative pathway in Pt(II) complexes includes:

Dependence on the Entering Group : The reaction rate is sensitive to the nature and concentration of the incoming nucleophile, indicating that the formation of the new Pt-Y bond is part of the rate-determining step. libretexts.org

Negative Entropies of Activation (ΔS‡) : Kinetic studies of analogous systems consistently yield large negative values for the entropy of activation. rsc.orgresearchgate.netscribd.com This signifies an increase in order as the incoming nucleophile associates with the complex to form the constrained transition state.

Retention of Stereochemistry : Substitutions on square-planar Pt(II) complexes typically proceed with retention of the original geometry (cis isomers yield cis products), which is consistent with the formation of a trigonal bipyramidal intermediate. cbpbu.ac.in

While the associative pathway is dominant, a dissociative interchange (I𝒹) mechanism can be considered for ligands with exceptionally strong σ-donating properties, which can weaken the trans Pt-ligand bond in the ground state. nih.govresearchgate.net However, for typical nucleophiles, the associative route is the accepted mechanism.

The table below presents typical activation parameters for substitution reactions in an analogous cis-diaqua-platinum(II) system, illustrating the large negative entropies of activation that are characteristic of an associative mechanism.

Reacting SystemΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)Mechanism
[Pt(pic)(H₂O)₂]²⁺ + L-cysteine (Step 1)34.91 ± 0.97-174.68 ± 2.18Associative (Iₐ)
[Pt(pic)(H₂O)₂]²⁺ + L-cysteine (Step 2)29.10 ± 0.72-233.74 ± 2.4Associative (Iₐ)

Table 1: Representative activation parameters for the anation of a Pt(II)-diaqua complex, adapted from related studies. rsc.orgresearchgate.net The large negative ΔS‡ values strongly support an associative mechanism.

Role of the Trans Effect in Directing Substitution

The trans effect describes the influence of a coordinated ligand on the rate of substitution of the ligand positioned trans to it. It is a kinetic phenomenon distinct from the trans influence, which is a thermodynamic ground-state effect related to bond weakening. adichemistry.com The trans effect plays a crucial role in directing the outcome of substitution reactions in square-planar complexes. adichemistry.com

The established series for the trans effect is: CN⁻ > CO > C₂H₄ > NO₂⁻ > I⁻ > Br⁻ > Cl⁻ > py > NH₃ > H₂O

In diamminedinitritoplatinum(II), there are two types of ligands: ammine (NH₃) and nitrito (NO₂⁻). According to the series, the nitrito ligand has a much stronger trans-directing effect than the ammine ligand. Therefore, in a substitution reaction, the ligand trans to a nitrito group will be the most labile. In the cis isomer, an ammine ligand is trans to a nitrito ligand, and a nitrito ligand is trans to an ammine ligand. In the trans isomer, ammine is trans to ammine, and nitrito is trans to nitrito.

The stronger trans effect of the NO₂⁻ group stabilizes the five-coordinate trigonal bipyramidal transition state, lowering the activation energy for the substitution of the ligand opposite to it. nih.govadichemistry.com This is achieved through the ability of strong σ-donors or π-acceptors to delocalize electron density in the transition state. nih.govresearchgate.net Consequently, the ammine ligands in cis-diamminedinitritoplatinum(II) are expected to be more labile to substitution than they would be in a complex like cis-[Pt(NH₃)₂Cl₂], where the trans-directing ability of the chloride is weaker than that of the nitrite.

Reaction Kinetics and Rate Law Determination

The kinetic behavior of diamminedinitritoplatinum(II) and related platinum(II) complexes is crucial for understanding their mechanisms of action, particularly in biological systems. The substitution reactions of these square-planar complexes typically proceed through an associative mechanism.

Pseudo-First Order and Second-Order Kinetic Analyses

The substitution reactions of platinum(II) complexes are often studied under pseudo-first-order conditions, where the concentration of the incoming nucleophile is significantly higher than that of the platinum complex. chemijournal.com This simplifies the rate law, allowing for the determination of the observed rate constant (k_obs). The relationship between k_obs and the nucleophile concentration can then be used to determine the second-order rate constant.

For many platinum(II) complexes, the substitution process involves two consecutive reaction steps. ias.ac.in The kinetics of these reactions can be monitored using techniques like UV-Visible spectrophotometry and stopped-flow methods, especially for faster reactions. chemijournal.comias.ac.in For instance, the binding of cis- and trans-diamminedichloroplatinum(II) to DNA follows two successive pseudo-first-order processes. acs.org The initial step is the formation of a monofunctional adduct, which is then followed by the closure to a bifunctional lesion. acs.org

The rate-determining step in the platination of DNA by complexes like cisplatin is often the initial loss of a ligand, such as a chloride ion, to form a more reactive aqua species. libretexts.org This aquated complex then rapidly coordinates to a nitrogen donor on a nucleic acid. libretexts.org

Determination of Activation Parameters (ΔH‡, ΔS‡, ΔG‡)

The temperature dependence of the reaction rate allows for the determination of activation parameters, including the enthalpy of activation (ΔH‡), the entropy of activation (ΔS‡), and the Gibbs free energy of activation (ΔG‡). These parameters provide insight into the transition state of the reaction.

A negative entropy of activation is often indicative of an ordered, associative transition state. researchgate.net The activation parameters for the substitution of aqua ligands in platinum(II) complexes by various nucleophiles have been determined in several studies. For example, for the reaction of a dinuclear platinum(II) aqua complex with glutathione and L-cysteine, the activation parameters were calculated from the temperature dependence of the second-order rate constants. chemijournal.com

Activation Parameters for the Substitution Reactions of a Dinuclear Platinum(II) Aqua Complex
NucleophileΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
Glutathione58.0-63.6
L-Cysteine13.0-206.1
Thiourea41.6-101.8

Data derived from a study on a dinuclear Pt(II) complex, presented here as a representative example of activation parameters in similar systems. chemijournal.com

Kinetic Comparison with Related Platinum(II) Complexes

The reactivity of platinum(II) complexes is highly dependent on the nature of the ligands attached to the platinum center. For instance, the rate of crosslink formation on DNA is affected by the non-leaving platinum ligands. nih.gov A comparison between meso-[1,2-bis(2,6-dichloro-4-hydroxyphenyl)ethylenediamine]diaquaplatinum(II) and cis-diamminediaquaplatinum(II) showed an approximately 3-fold higher rate for the former, highlighting the influence of the ligand structure on reaction kinetics. nih.gov

The trans isomers of platinum complexes can also exhibit different kinetic profiles compared to their cis counterparts. While the initial rates of DNA binding for cis- and trans-DDP are similar, preliminary findings suggest that the monofunctional adducts of the trans isomer may react more rapidly with substances like glutathione. acs.org This could be a contributing factor to the differences in their biological activity. acs.org

Interactions with Model Biological Ligands and Macromolecules (Mechanistic Focus)

The biological activity of platinum(II) complexes is intrinsically linked to their interactions with various biomolecules. Sulfur-containing molecules and DNA are primary targets.

Reactivity with Thiol-Containing Biomolecules (e.g., Glutathione, Cysteine)

Thiol-containing biomolecules, such as glutathione (GSH) and cysteine, are known to react with platinum(II) complexes. ias.ac.inacs.org Glutathione, in particular, is present in high concentrations within cells and can play a role in the metabolism and detoxification of platinum compounds. nih.gov The reaction between cisplatin and glutathione can lead to the formation of a bis(glutathionato)-platinum complex. researchgate.net

The kinetics of these reactions have been studied, revealing the high affinity of the soft platinum(II) center for soft sulfur donors. ias.ac.inias.ac.in The half-life of reaction for some platinum complexes with glutathione can be on the order of minutes. nih.gov For example, a study on two novel platinum(II) complexes with 4-nitroisoxazoles showed reaction half-times with 2 mM GSH to be 42 and 18 minutes. nih.gov The interaction of platinum complexes with glutathione is significant as it can lead to the elimination of the platinum complex from cells via ATP-dependent export pumps. nih.gov

Reaction Half-Times of Platinum(II) Complexes with Glutathione (GSH)
ComplexGSH ConcentrationHalf-Time (min)
cis-[PtCl₂(3,5-dimethyl-4-nitroisoxazole)₂]2 mM42
trans-[PtCl₂(3,5-dimethyl-4-nitroisoxazole)₂]2 mM18
CisplatinSimilar conditions53

Data from a study on specific Pt(II) complexes with 4-nitroisoxazoles, provided for comparative context. nih.gov

Chemical Binding Mechanisms with Nucleobases and Oligonucleotides (e.g., DNA platination)

The primary target for many platinum-based anticancer drugs is DNA. The binding of a platinum(II) complex to DNA is a multi-step process. For complexes like cisplatin, this is initiated by the hydrolysis of labile ligands (e.g., chloride) to form a reactive aqua species. nih.gov This species then forms a coordinate bond, typically with the N7 position of guanine nucleobases. nih.govmdpi.com

Following the formation of this initial monofunctional adduct, a second ligand on the platinum complex is displaced, leading to the formation of a bifunctional adduct. libretexts.org These adducts are predominantly intrastrand crosslinks, connecting adjacent guanine bases or a guanine and an adjacent adenine on the same DNA strand. mdpi.com Interstrand crosslinks, though less frequent, can also form. mdpi.com The formation of these DNA adducts causes conformational changes in the DNA structure, such as bending of the double helix, which ultimately interferes with DNA replication and transcription, leading to cell death. nih.govmdpi.com

The kinetics of DNA crosslink formation have been shown to occur in multiple phases, which may correlate with local conformational rearrangements of the platinum-DNA adduct. nih.gov The binding process can be influenced by the specific ligands on the platinum complex, with some complexes initially binding through intercalation before forming covalent bonds. nih.gov

Compound Names

Abbreviation/Common NameSystematic Name
Diamminedinitritoplatinum(II)Diamminedinitrito-N-platinum(II)
Cisplatincis-Diamminedichloroplatinum(II)
trans-DDPtrans-Diamminedichloroplatinum(II)
Glutathione(2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid
Cysteine(2R)-2-amino-3-sulfanylpropanoic acid
Guanine2-amino-1,9-dihydro-6H-purin-6-one
Adenine9H-purin-6-amine

In-Depth Theoretical and Computational Analysis of Diamminedinitritoplatinum(II) Remains Largely Uncharted

Existing research provides only glimpses into the computational profile of this platinum complex. For instance, the geometry of the cis-isomer, cis-[Pt(NH₃)₂(NO₂)₂], has been optimized using Density Functional Theory (DFT), and the resulting structure was characterized as a minimum on the potential energy surface. This foundational step confirms the stability of the computed structure. Furthermore, experimental data from single-crystal X-ray diffraction of the trans-isomer, trans-[Pt(NH₃)₂(NO₂)₂], offers a crucial benchmark for validating any theoretical geometry optimizations.

However, the detailed quantitative data that would typically emerge from a full computational study—such as tables of optimized bond lengths and angles, a thorough analysis of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO-LUMO), and calculated vibrational frequencies with their corresponding assignments—are not available in the public literature. Similarly, there is a lack of information regarding more advanced computational explorations, including the mapping of the potential energy surface for processes like cis-trans isomerization, molecular dynamics simulations to understand its behavior in solution, or dedicated computational models predicting its stability and decomposition pathways.

This scarcity of dedicated research means that a detailed article adhering to a strict outline focused on the theoretical and computational investigations of diamminedinitritoplatinum(II) cannot be fully realized at this time. The scientific community has yet to publish a comprehensive computational analysis that would provide the necessary data for such an in-depth review. While the compound is utilized in materials science, its fundamental molecular-level properties, as predicted by modern computational chemistry, remain an area ripe for future investigation.

Theoretical and Computational Investigations of Diamminedinitritoplatinum Ii

Modeling of Ligand Exchange and Substitution Pathways

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate mechanisms of ligand exchange and substitution reactions in square planar platinum(II) complexes. While specific computational studies on diamminedinitritoplatinum(II) are not extensively documented in publicly available research, a wealth of theoretical work on analogous Pt(II) complexes provides a robust framework for understanding its reactive pathways. These investigations, primarily employing Density Functional Theory (DFT), offer detailed insights into the energetics and structural dynamics of these fundamental processes.

Ligand substitution in square-planar d⁸ complexes, such as diamminedinitritoplatinum(II), is widely accepted to proceed via an associative mechanism. researchgate.netresearchgate.net This mechanism involves the approach of an incoming ligand to the metal center, forming a five-coordinate trigonal bipyramidal intermediate or transition state. nih.govcuni.cz The reaction pathway can be subtly influenced by the nature of the entering and leaving ligands, as well as the ligands already present in the coordination sphere.

General Mechanistic Principles

Computational studies have consistently shown that the associative pathway is energetically favored over a dissociative one. researchgate.net The general steps for a ligand substitution reaction in a complex like cis-[Pt(NH₃)₂(NO₂)₂] with an entering ligand (Y) can be outlined as follows:

Formation of the Encounter Complex: The entering ligand Y approaches the square planar Pt(II) complex.

Associative Addition: Y attacks the platinum center, leading to the formation of a five-coordinate intermediate. The geometry of this intermediate is typically a trigonal bipyramid.

Pseudorotation (optional): The five-coordinate intermediate may undergo intramolecular rearrangement, known as pseudorotation, to place the leaving group in an axial position, facilitating its departure.

Dissociation of the Leaving Group: The leaving group departs from the axial position of the trigonal bipyramidal intermediate, resulting in a new four-coordinate square planar complex.

The energy profile of these reactions is characterized by one or two transition states corresponding to the formation and breakdown of the five-coordinate intermediate. cuni.cz

Influence of Ligands on Reaction Pathways

The electronic properties of the ligands play a crucial role in determining the activation barriers and the stability of intermediates. The trans effect, which is the labilization of a ligand trans to another ligand, is a key factor. nih.gov The strength of the trans effect is related to the ligand's ability to donate sigma-electron density and accept pi-electron density. nih.gov For diamminedinitritoplatinum(II), the relative trans-directing abilities of the ammine (NH₃) and nitrite (B80452) (NO₂) ligands are critical.

Computational studies on various Pt(II) complexes have established a general order for the trans effect of different ligands. cuni.cz While a precise ranking including the nitrite ligand requires specific calculations, it is generally understood that ligands capable of strong sigma-donation and/or pi-acceptance exhibit a strong trans effect. The nitrite ligand, being a potential pi-acceptor, is expected to have a more significant trans influence than the ammine ligand, which is primarily a sigma-donor.

This differential trans effect would predict that in cis-diamminedinitritoplatinum(II), the ammine ligand trans to a nitrite group would be more labile and thus more susceptible to substitution than an ammine ligand trans to another ammine group. Similarly, a nitrite ligand trans to an ammine group would be more readily substituted than one trans to another nitrite.

Modeling of Isomerization

Cis-trans isomerization is another important reaction pathway for square planar complexes. Computational studies on analogous Pt(II) complexes suggest that this isomerization can occur through different mechanisms, including a consecutive displacement mechanism involving solvent molecules or an intramolecular pathway via a tetrahedral or pseudo-tetrahedral transition state. scielo.brresearchgate.net

For diamminedinitritoplatinum(II), the isomerization from the cis to the trans isomer would involve the rearrangement of the ammine and nitrite ligands. DFT calculations on similar systems have shown that the energy barrier for such isomerization is influenced by the nature of the ligands and the solvent environment. scielo.brresearchgate.net The relative stability of the cis and trans isomers is also a key thermodynamic factor that can be accurately predicted by computational models.

Solvent Effects

The solvent plays a significant role in ligand substitution reactions. acs.org Computational models, often using continuum solvation models, have demonstrated that polar solvents can stabilize the charged intermediates and transition states, thereby influencing the reaction rates. scielo.brnih.gov For a neutral complex like diamminedinitritoplatinum(II), the interaction with solvent molecules would primarily be through dipole-dipole interactions and hydrogen bonding, particularly with the ammine and nitrite ligands. These interactions can affect the energy profile of the substitution and isomerization pathways.

Research Findings from Analogous Systems

Detailed research on various square planar Pt(II) complexes provides valuable data that can be extrapolated to understand the behavior of diamminedinitritoplatinum(II).

Complex Type Reaction Studied Key Computational Findings Reference
[PtCl₃(H₂O)]⁻ + H₂OWater ExchangeAssociative mechanism with a trigonal bipyramidal transition state. nih.gov
cis-[Pt(NH₃)₂(H₂O)Cl]⁺ + H₂OAquationThe reaction proceeds via an associative pathway with the formation of a five-coordinate intermediate. researchgate.net
[Pt(Cl)(SnCl₃)(PH₃)₂]cis-trans IsomerizationThe isomerization proceeds through a quasi-tetrahedral transition state. Solvent effects increase the energy barrier. scielo.brresearchgate.net
[Pt(terpyridine)Cl]⁺ + thioureaLigand SubstitutionThe mechanism is associative, and the reaction rate is influenced by the nature of the solvent. nih.gov

These studies collectively reinforce the prevalence of the associative mechanism for ligand substitution in Pt(II) complexes. The activation energies and reaction enthalpies are highly dependent on the specific ligands involved, highlighting the need for dedicated computational studies on diamminedinitritoplatinum(II) to obtain quantitative insights.

Catalytic and Materials Science Applications of Diamminedinitritoplatinum Ii As a Precursor

Synthesis of Supported Platinum-Based Catalysts

Diamminedinitritoplatinum(II) is extensively utilized in the preparation of platinum-based catalysts on various supports, including carbon black and graphene nanosheets. wikipedia.orgsigmaaldrich.com The synthesis of these catalysts typically involves impregnation and deposition techniques, followed by steps to optimize the loading and dispersion of the platinum nanoparticles.

Impregnation and Deposition Techniques on Various Supports (e.g., carbon black, graphene nanosheets)

The primary method for depositing diamminedinitritoplatinum(II) onto supports is incipient wetness impregnation (IWI) . wikipedia.orgenergy-cie.ronih.gov This technique involves dissolving the platinum precursor in a solvent, typically water, and adding this solution to the support material. wikipedia.org The volume of the precursor solution is carefully matched to the pore volume of the support, ensuring that the solution is drawn into the pores via capillary action without excess liquid. wikipedia.orgenergy-cie.ro Following impregnation, the material is dried to remove the solvent and then calcined at elevated temperatures to decompose the precursor, leaving behind platinum nanoparticles dispersed on the support surface. wikipedia.org

For supports like graphene nanosheets, which possess a high surface area and unique electronic properties, deposition of platinum from diamminedinitritoplatinum(II) can be achieved through methods like the colloidal method. mdpi.comresearchgate.net This can involve a two-phase transfer of the platinum complex followed by chemical reduction. mdpi.com The functionalization of graphene sheets with oxygen-containing groups is a common strategy to enhance the interfacial interactions with the platinum nanoparticles, promoting better attachment and dispersion. mdpi.comresearchgate.net

Support MaterialDeposition TechniqueKey Process Steps
Carbon Black Incipient Wetness Impregnation (IWI)1. Dissolving Pt(NH₃)₂(NO₂)₂ in a solvent. 2. Adding the solution to the carbon black support to the point of incipient wetness. 3. Drying to remove the solvent. 4. Calcination to decompose the precursor and form Pt nanoparticles.
Graphene Nanosheets Colloidal Method / Impregnation1. Functionalization of graphene nanosheets (e.g., with oxygen-containing groups). 2. Dispersion of the support in a solution containing the Pt precursor. 3. Reduction of the platinum complex to form Pt nanoparticles on the graphene surface. 4. Washing and drying of the final catalyst.

Optimization of Catalyst Loading and Dispersion

The optimization of platinum loading and dispersion is critical for maximizing the catalytic activity and cost-effectiveness of the final catalyst. Key parameters that are manipulated include the concentration of the diamminedinitritoplatinum(II) solution, the pH of the impregnation solution, and the conditions of the subsequent drying and calcination/reduction steps.

Research has shown a volcano-like dependence of platinum dispersion on the metal loading when using precursors like chloroplatinic acid on disordered carbon supports. researchgate.net Optimal dispersion is typically achieved at a specific metal loading, beyond which agglomeration of particles begins to occur. researchgate.net The choice of solvent and the interaction between the platinum precursor and the support surface also play a crucial role. For instance, modifying the surface of carbon supports with functional groups can lead to a more uniform distribution of the platinum precursor, resulting in higher dispersion of the final platinum nanoparticles.

Role in the Formation and Morphology of Platinum Nanoparticles

The choice of the platinum precursor, such as diamminedinitritoplatinum(II), significantly influences the final morphology and size of the platinum nanoparticles. The decomposition of the precursor during calcination and reduction steps is a critical phase where the nucleation and growth of the nanoparticles occur.

The reduction kinetics, which can be controlled by factors like the reducing agent used and the reaction temperature, play a vital role in determining the final shape of the platinum nanocrystals. berkeley.edu By manipulating these conditions, it is possible to synthesize nanoparticles with specific shapes, such as cuboctahedra or cubes. berkeley.edukaist.ac.kr The interaction between the precursor and the support material also affects the nanoparticle morphology. The presence of specific functional groups on the support can act as anchoring sites for the precursor, leading to the formation of smaller and more uniform nanoparticles. The use of certain capping agents during the synthesis can also direct the growth of the nanoparticles to favor specific crystallographic facets, thereby controlling their shape and, consequently, their catalytic properties. berkeley.edu

Preparation of Platinum-Containing Alloy Nanowires (e.g., CoₓPt₁₋ₓ)

Diamminedinitritoplatinum(II) solution serves as a platinum source in the synthesis of cobalt-platinum (CoₓPt₁₋ₓ) alloy nanowires. sigmaaldrich.com The fabrication of these nanowires often involves the co-reduction of the diamminedinitritoplatinum(II) and a suitable cobalt precursor in the presence of a templating agent or a magnetic field to direct the growth into a one-dimensional structure. The precise control over the stoichiometry of the precursors allows for the tuning of the composition (the value of 'x' in CoₓPt₁₋ₓ) of the resulting alloy nanowires, which in turn influences their magnetic and catalytic properties.

Performance in Specific Catalytic Processes

Catalysts derived from diamminedinitritoplatinum(II) exhibit activity in various oxidation reactions.

Oxidation Reactions (e.g., NO oxidation)

Platinum-based catalysts are known to be active for the oxidation of nitric oxide (NO) to nitrogen dioxide (NO₂), a key reaction in automotive exhaust after-treatment systems. researchgate.netresearchgate.net The catalytic efficiency for NO oxidation is influenced by several factors, including the platinum particle size, the nature of the support, and the oxidation state of the platinum. researchgate.net

Research indicates that the formation of platinum oxides can influence the catalytic activity, with metallic platinum often being more active than its oxidized counterparts. researchgate.net The catalytic performance is also dependent on the reaction conditions, such as temperature and the presence of other gases. The use of diamminedinitritoplatinum(II) as a precursor allows for the preparation of highly dispersed platinum nanoparticles, which is crucial for achieving high catalytic activity in NO oxidation. researchgate.net The specific activity of these catalysts can be further enhanced by the choice of support material and by optimizing the platinum loading and dispersion.

Hydrogenation Reactions

Diamminedinitritoplatinum(II) serves as a crucial precursor in the preparation of highly active platinum-based catalysts for a variety of hydrogenation reactions. The thermal decomposition of this compound allows for the deposition of fine platinum nanoparticles on various support materials, leading to catalysts with excellent dispersion and activity. These catalysts are instrumental in the selective reduction of functional groups in complex organic molecules.

One significant application of catalysts derived from Diamminedinitritoplatinum(II) is in the hydrolytic hydrogenation of cellulose to produce sugar alcohols. This process is a key step in the conversion of biomass to valuable chemicals. Platinum catalysts supported on materials like activated carbon have demonstrated high efficiency in this reaction, facilitating the conversion of cellulose under specific temperature and pressure conditions.

Furthermore, platinum nanoparticles derived from this precursor are effective in the chemoselective hydrogenation of nitroarenes to anilines. This transformation is fundamental in the synthesis of pharmaceuticals, dyes, and agrochemicals. The high activity and selectivity of these platinum catalysts allow for the reduction of the nitro group while preserving other sensitive functional groups within the molecule. For instance, the selective hydrogenation of o-chloronitrobenzene to o-chloroaniline is a reaction where platinum catalysts have shown considerable success.

The hydrogenation of unsaturated carbon-carbon bonds is another area where platinum catalysts synthesized from Diamminedinitritoplatinum(II) are widely employed. This includes the reduction of alkenes to alkanes, a fundamental reaction in organic synthesis. Supported platinum catalysts are known for their high activity under mild conditions for such transformations.

Below is a data table summarizing the performance of platinum catalysts, for which Diamminedinitritoplatinum(II) is a viable precursor, in various hydrogenation reactions.

Table 1: Performance of Platinum Catalysts in Hydrogenation Reactions

Substrate Product Catalyst Support Reaction Conditions Conversion (%) Selectivity (%)
Cellulose Sugar Alcohols Activated Carbon 245°C, 6 MPa H₂ >90 High
o-Chloronitrobenzene o-Chloroaniline Al₂O₃-TiO₂ Liquid Phase High High
Toluene Methylcyclohexane Al₂O₃-TiO₂ Liquid Phase High >99

Integration in Advanced Catalyst Design and Manufacturing (e.g., 3D printing of catalytic structures)

The use of Diamminedinitritoplatinum(II) as a precursor is not limited to conventional catalyst preparation methods. It is also integral to advanced manufacturing techniques such as 3D printing, which allows for the fabrication of catalytic structures with precisely controlled geometries and enhanced performance. ornl.govelsevierpure.com The catalyst industry plays a significant role in the energy production sector, and 3D printing of catalysts with desired geometries can address many of the challenges associated with traditional catalysts, such as mass and heat transfer limitations. ornl.govelsevierpure.com

In the context of 3D printing, Diamminedinitritoplatinum(II) can be used to formulate "inks" for various additive manufacturing processes. These processes enable the creation of structured catalysts, such as monolithic converters with complex internal channel networks. mmu.ac.uk The ability to design and print these intricate structures can significantly improve mass transport and heat transfer within the reactor, leading to higher catalytic efficiency and selectivity. researchgate.net

One of the primary methods for integrating catalytic materials into 3D printed structures is through the formulation of a printable paste or ink containing the catalyst precursor. A solution of Diamminedinitritoplatinum(II) can be incorporated into a ceramic or polymer-based paste. This paste is then extruded layer-by-layer to build the desired catalytic structure. mmu.ac.uk Following the printing process, a thermal treatment, such as calcination, is employed to decompose the Diamminedinitritoplatinum(II) precursor, leaving behind highly dispersed platinum nanoparticles on the surface of the 3D printed support.

Another approach involves inkjet printing, where a solution of the platinum precursor is precisely deposited onto a pre-fabricated 3D structure. researchgate.net This method allows for the creation of graded catalyst layers with varying platinum concentrations, which can be optimized for specific reaction kinetics. The versatility of inkjet printing allows for the use of water-based catalyst ink solutions, making it a more environmentally friendly option. researchgate.net

The integration of platinum precursors like Diamminedinitritoplatinum(II) into 3D printing technologies opens up new possibilities for the design of next-generation catalysts. These advanced manufacturing techniques allow for rapid prototyping and the creation of customized catalytic converters for a wide range of applications, from automotive emissions control to fine chemical synthesis. researchgate.netkit.edu The ability to precisely control the catalyst's architecture at both the macro and micro scale is a key advantage that can lead to significant improvements in catalytic performance and process efficiency. researchgate.net

Future Directions and Emerging Research Avenues

Development of Novel Ligand Systems for Tunable Reactivity

The static ligand environment of diamminedinitritoplatinum(II), consisting of ammine and nitro ligands, offers limited control over the metal center's electronic properties and reactivity. The future lies in the strategic replacement of these simple ligands with sophisticated, custom-designed systems that allow for the fine-tuning of the complex's behavior.

Researchers are actively developing a diverse array of ligand architectures to impart specific functionalities to the platinum(II) center. These include:

Pincer Ligands: Tridentate ligands that bind to the metal in a meridional fashion, creating a highly stable coordination environment. The rigidity and steric bulk of pincer ligands, such as N^C^N systems, can be systematically modified to control access to the platinum center, influencing catalytic activity and selectivity. mdpi.com

Bidentate O,S and N,N Ligands: Mixed-donor ligands, like β-hydroxydithiocinnamic acid esters or substituted phenanthrolines, offer a way to modulate the electronic asymmetry and lipophilicity of the complex. nih.govnih.gov This is particularly relevant for tuning solubility and interaction with biological molecules or catalytic supports.

Stimuli-Responsive Ligands: An exciting frontier is the development of ligands that can change their coordination mode or electronic properties in response to external stimuli like light, pH, or solvent polarity. nih.gov For instance, flexible Lewis pair ligands can switch between open and closed forms, altering the photophysical properties of the platinum complex. nih.gov

The goal of this research is to establish clear structure-activity relationships, enabling the predictable tuning of reactivity for specific applications.

Table 1: Examples of Novel Ligand Systems and Their Effect on Pt(II) Complex Properties

Ligand Type Example Ligand System Tunable Property Potential Application
Pincer (N^C^N) 1,3-bis(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)benzene Photophysical properties (luminescence), Stability Organic Light-Emitting Diodes (OLEDs), Sensors
Bidentate (O,S) β-hydroxydithiocinnamic acid esters Cytotoxicity, Lipophilicity Anticancer agents
Bidentate (N,N) 5,6-dimethyl-1,10-phenanthroline DNA interaction, Biological uptake Molecular probes, Therapeutics

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

Understanding the precise mechanistic pathways of reactions involving platinum(II) complexes is critical for optimizing their performance. Traditional analytical methods often only provide snapshots of the beginning and end of a reaction. A significant shift is occurring towards the use of advanced spectroscopic techniques that can monitor these processes in situ and operando—that is, under actual reaction conditions.

These advanced methods provide real-time data on the dynamic changes a complex undergoes, including ligand exchange, changes in oxidation state, and the formation of transient intermediates. Key techniques being integrated into the study of platinum(II) reactivity include:

¹⁹⁵Pt NMR Spectroscopy: This technique is highly sensitive to the coordination environment of the platinum center. unt.edu It can be used to track the binding of platinum complexes to substrates, such as proteins, and to study the stereodynamics of the resulting adducts. unt.edu

UV-Vis and Fluorescence Spectroscopy: These methods are invaluable for monitoring changes in the electronic structure of the complex. mdpi.comacs.org Metal-to-ligand charge transfer (MLCT) bands are particularly sensitive to the coordination environment and can be used to follow reaction progress. unt.edumdpi.com

X-ray Absorption Spectroscopy (XAS): XAS provides information on the oxidation state and local coordination geometry of the platinum atom, making it a powerful tool for characterizing catalysts under working conditions. mdpi.com

Pulsed Gradient Spin-Echo (PGSE) NMR: This technique provides insights into the interactions of complexes with larger molecules, such as albumin, by measuring changes in diffusion rates, which is crucial for understanding drug-biomolecule interactions. nih.gov

By applying these techniques, researchers can gain a much deeper understanding of reaction mechanisms, leading to more efficient and selective catalysts and functional materials. mdpi.com

Synergistic Integration of Experimental and Computational Methodologies

The rational design of next-generation platinum(II) complexes is being greatly accelerated by the powerful synergy between experimental synthesis and computational modeling. This integrated approach allows for the prediction of molecular properties before a compound is ever synthesized, saving significant time and resources.

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has become an indispensable tool for:

Elucidating Electronic Properties: Computational models can map out molecular orbitals and predict the nature of electronic transitions observed in UV-Vis spectra, such as distinguishing between ligand-to-ligand charge transfer (LLCT) and metal-to-ligand charge transfer (MLCT) states. beilstein-archives.org

Modeling Reaction Pathways: DFT can be used to calculate the energy profiles of potential reaction mechanisms, helping to identify the most likely pathways and transition states. This insight is crucial for understanding catalytic cycles.

Experimental results from techniques like X-ray crystallography, NMR, and UV-Vis spectroscopy provide the necessary validation for the computational models. nih.govbeilstein-archives.org This iterative cycle of prediction, synthesis, and characterization allows for the rapid refinement of molecular designs to achieve desired properties. nih.govbeilstein-archives.org

Table 2: Integrated Methodologies for Studying Pt(II) Complexes

Methodology Information Provided Example Application
Experimental
X-ray Crystallography Precise 3D molecular structure, bond lengths/angles Confirmation of predicted geometry and coordination
NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) Connectivity, solution-state structure, dynamic processes Characterization of new complexes, monitoring ligand exchange
UV-Vis/Fluorescence Spectroscopy Electronic transitions, photophysical properties Probing excited states, studying interactions with substrates
Computational
Density Functional Theory (DFT) Ground-state electronic structure, reaction energetics Predicting stability and reactivity, mapping catalytic cycles

Exploration of New Catalytic Transformations and Energy Applications

While diamminedinitritoplatinum(II) is primarily used as a precursor for supported platinum catalysts, the future lies in developing homogeneous platinum(II) complexes as highly selective catalysts in their own right. nih.gov Research is expanding beyond traditional applications into novel and more complex chemical transformations.

Emerging areas of catalytic exploration include:

Hydrosilylation Reactions: Platinum complexes are highly efficient catalysts for the addition of Si-H bonds across double and triple bonds, a key reaction in the production of silicones and specialty chemicals. researchgate.net

C-H Activation: The selective functionalization of typically inert C-H bonds is a major goal in synthetic chemistry. Rationally designed platinum(II) complexes are being investigated for their potential to catalyze these challenging transformations. researchgate.net

Asymmetric Catalysis: By using chiral ligands, it is possible to create platinum(II) catalysts that can produce one enantiomer of a chiral molecule preferentially, which is of immense importance in the pharmaceutical industry. youtube.com

Beyond catalysis, platinum(II) complexes are being explored for energy-related applications:

Organic Light-Emitting Diodes (OLEDs): The strong phosphorescence of certain square-planar platinum(II) complexes makes them highly attractive as emitters in OLEDs for displays and lighting. rsc.orgrsc.org

Photocatalysis and Sensing: The unique photophysical properties of platinum(II) complexes allow them to act as photosensitizers in chemical reactions or as luminescent probes for sensing analytes like oxygen. acs.orgrsc.org

Rational Design of Platinum(II) Complexes with Tailored Coordination Environments

The ultimate goal of the research avenues described above is to achieve the rational design of platinum(II) complexes. This involves moving away from serendipitous discovery and toward a predictive, engineering-based approach where molecules are built from the ground up with a specific function in mind.

The key principle is to precisely control the coordination environment around the platinum(II) center to dictate its properties and reactivity. This is achieved by the careful selection and modification of ligands to influence factors such as:

Steric Hindrance: Bulky ligands can be used to create a specific "pocket" around the metal, controlling which substrates can approach and how they bind. mdpi.com

Electronic Effects: Electron-donating or electron-withdrawing groups on the ligands can fine-tune the electron density at the platinum center, altering its reactivity in catalytic cycles or the energy of its photoluminescent excited states. acs.org

Geometric Constraints: The use of rigid or conformationally restricted ligands, such as pincer or macrocyclic systems, can enforce a specific geometry (e.g., square planar) and prevent unwanted side reactions. mdpi.comnih.gov

This design-led approach is already yielding promising results. For example, by conjugating a platinum(II) complex with a molecule like 2-deoxyglucose, researchers can target glucose transporters that are overexpressed in cancer cells, demonstrating a highly tailored approach to drug delivery. researchgate.net Similarly, the synthesis of axially chiral platinum(II) complexes allows for the transfer of chirality from a ligand to the metal center, a key step in creating materials with specific chiroptical properties. beilstein-archives.org

Q & A

Q. What strategies mitigate batch-to-batch variability in synthesizing Diamminedinitritoplatinum(II)?

  • Methodological Answer : Standardize precursor purification (e.g., recrystallization of K₂PtCl₄) and reaction stoichiometry. Implement quality control via ICP-MS to trace Pt content and HPLC to detect byproducts. Document batch-specific parameters (e.g., stirring rate, aging time) in metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.